molecular formula C5H6INO B2939116 2-iodo-N-(prop-2-yn-1-yl)acetamide CAS No. 1010386-64-7

2-iodo-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B2939116
CAS No.: 1010386-64-7
M. Wt: 223.013
InChI Key: CSMMHDBFJDWUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-(prop-2-yn-1-yl)acetamide is an organic compound with the chemical formula C5H6INO. It is commonly used in various chemical and biological research applications due to its unique reactivity and properties. This compound is characterized by the presence of an iodine atom, a propynyl group, and an acetamide moiety, making it a versatile reagent in synthetic chemistry.

Mechanism of Action

Target of Action

The primary target of 2-iodo-N-(prop-2-yn-1-yl)acetamide is the reactive cysteinome in cells and tissues . The reactive cysteinome refers to the collection of cysteine residues in proteins that are susceptible to modifications such as oxidation and alkylation. These modifications can alter protein function and are involved in various biological processes.

Mode of Action

This compound acts as a thiol-reactive probe . It covalently labels the reactive cysteinome, allowing for its enrichment and quantification . This interaction with its targets results in changes to the proteins, which can then be analyzed to understand the compound’s effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, well-ventilated place, away from sources of ignition and oxidizing agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while addition reactions can produce different alkylated derivatives .

Scientific Research Applications

2-iodo-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-(prop-2-yn-1-yl)acetamide is unique due to the combination of the iodine atom and the propynyl group, which confer distinct reactivity and properties. This makes it particularly useful in chemoproteomic applications where selective labeling of cysteine residues is required .

Properties

IUPAC Name

2-iodo-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMMHDBFJDWUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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